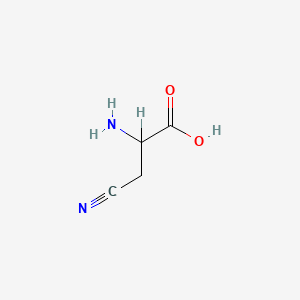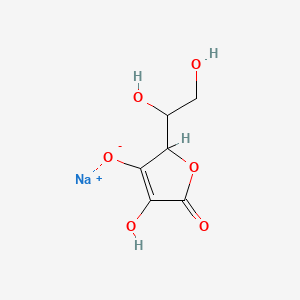
Calcium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium iodide is an inorganic compound composed of calcium and iodine. This colourless deliquescent solid is highly soluble in water and exhibits properties similar to other calcium halides, such as calcium chloride. It is used in various applications, including photography and as a source of iodine in cat food .
Preparation Methods
Calcium iodide can be synthesized through several methods:
Direct Reaction: this compound is commonly synthesized by the direct reaction of calcium metal with iodine under heat[ \text{Ca} + \text{I}_2 \rightarrow \text{CaI}_2 ]
Reaction with Hydroiodic Acid: this compound can also be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid[ \text{CaCO}_3 + 2 \text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{CaO} + 2 \text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} ] [ \text{Ca(OH)}_2 + 2 \text{HI} \rightarrow \text{CaI}_2 + 2 \text{H}_2\text{O} ]
Reduction Method: Henri Moissan first isolated pure calcium in 1898 by reducing this compound with pure sodium metal[ \text{CaI}_2 + 2 \text{Na} \rightarrow 2 \text{NaI} + \text{Ca} ]
Chemical Reactions Analysis
Calcium iodide undergoes various types of chemical reactions:
Substitution Reactions: this compound can react with other salts to form new compounds[ \text{CaI}_2 + \text{Hg(NO}_3\text{)}_2 \rightarrow \text{HgI}_2 + \text{Ca(NO}_3\text{)}_2 ] [ \text{CaI}_2 + \text{Pb(NO}_3\text{)}_2 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{PbI}_2 ]
Reaction with Acids: this compound reacts with acids to form hydrogen iodide and calcium salts[ \text{CaI}_2 + 2 \text{HCl} \rightarrow \text{CaCl}_2 + 2 \text{HI} ]
Oxidation: this compound slowly reacts with oxygen and carbon dioxide in the air, liberating iodine[ 2 \text{CaI}_2 + 2 \text{CO}_2 + \text{O}_2 \rightarrow 2 \text{CaCO}_3 + 2 \text{I}_2 ]
Scientific Research Applications
Calcium iodide has a wide range of applications in scientific research:
Astroparticle Physics: This compound scintillators are used in experiments to detect dark matter and study neutrino-less double beta decay due to their high light yield and pulse shape discrimination capabilities.
Pharmaceuticals: It is used in some antiseptic solutions due to iodine’s disinfectant properties and in upper respiratory combinations as an expectorant.
Mechanism of Action
Calcium iodide exerts its effects primarily through its ionic nature. In aqueous solutions, it dissociates into calcium and iodide ions. The iodide ions can participate in various chemical reactions, such as halogen displacement and oxidation-reduction processes. The calcium ions can interact with biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Calcium iodide is similar to other calcium halides, such as:
Calcium Chloride (CaCl2): Both are highly soluble in water and exhibit deliquescent properties. this compound is more reactive due to the presence of iodide ions.
Calcium Bromide (CaBr2): Similar in solubility and reactivity, but this compound has a higher molecular weight and different applications.
Magnesium Iodide (MgI2): Both are used in similar applications, but magnesium iodide has different solubility and reactivity profiles
This compound’s unique properties, such as its high solubility and reactivity, make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
CaI2 |
|---|---|
Molecular Weight |
293.89 g/mol |
IUPAC Name |
calcium;diiodide |
InChI |
InChI=1S/Ca.2HI/h;2*1H/q+2;;/p-2 |
InChI Key |
UNMYWSMUMWPJLR-UHFFFAOYSA-L |
Canonical SMILES |
[Ca+2].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















